Home > Products > Screening Compounds P140418 > 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one - 902965-09-7

4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Catalog Number: EVT-2821924
CAS Number: 902965-09-7
Molecular Formula: C30H29ClN6O3
Molecular Weight: 557.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The provided scientific papers do not contain information on the compound 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The papers focus on the synthesis and study of various derivatives of [, , ]triazolo[4,3-a]quinazolin-5(4H)-one with different substituents. These derivatives are being investigated for their potential applications in diverse fields, including their potential as antihistaminic agents [], antimicrobial agents [], and for the treatment of conditions such as addiction [].

  • Ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions: These reactions are employed to construct the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure and introduce desired substituents [].
  • Reaction of 2-hydrazino-quinazolin-4(3H)-ones with various reagents: This approach utilizes 2-hydrazino-quinazolin-4(3H)-one as a starting material for the synthesis of [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones with various substituents at the 1-position. Examples include reactions with aliphatic acids, aldehydes, carbon disulfide [], and electrophilic reagents [].
Physical and Chemical Properties Analysis
  • Antihistaminic agents: Studies have identified [, , ]triazolo[4,3-a]quinazolin-5(4H)-one derivatives with promising H1-antihistaminic activity, potentially useful for treating allergies [].
  • Antimicrobial agents: Some derivatives have shown potential as antimicrobial agents against Gram-positive and Gram-negative bacteria, indicating their potential for treating bacterial infections [].
  • Treatment of addiction: Research suggests that certain [, , ]triazolo[4,3-a]quinazolin-5(4H)-one derivatives, acting as GABAB receptor positive allosteric modulators, can influence neuroadaptation and potentially serve as treatments for addiction to substances like alcohol and cocaine [].

4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Compound Description: This compound was synthesized and evaluated for its inhibitory activity against SHP2 protein [, ]. It showed promising activity, surpassing the reference compound SHP244 at a concentration of 10 μM []. Molecular docking studies further supported favorable interactions between this compound and the SHP2 protein [].

Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with the main compound, 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Both also possess a 2-chlorobenzyl substituent at the 4-position of the triazoloquinazolinone system. The key structural difference lies in the substituent at the 1-position, where the related compound features a substituted phenyl ring with hydroxy and methoxy groups, as well as a 4-hydroxypiperidin-1-yl methyl group, whereas the main compound has a 3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl substituent.

4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones

Compound Description: This series of compounds was investigated for its H1-antihistaminic activity []. These compounds exhibited significant protection against histamine-induced bronchospasm in guinea pigs []. Notably, the compound 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (II) emerged as the most potent compound in this series, exhibiting greater potency (72.76%) than the reference standard chlorpheniramine maleate (71%) []. Furthermore, compound II demonstrated negligible sedation (10%) compared to chlorpheniramine maleate (25%), highlighting its potential as a new class of H1-antihistaminic agents [].

Relevance: This series shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with the main compound, 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Additionally, both the related compounds and the main compound bear a methoxyphenyl substituent, albeit at different positions. In the related series, it is present at the 4-position, while in the main compound, it is part of the substituent at the 1-position. This structural similarity suggests potential shared pharmacological properties between these compounds.

1-Substituted-4-(2-methoxyphenyl)-s-triazolo[4,3-a]quinazolin-5(4H)-ones

Compound Description: This series of compounds was synthesized and screened for their H1-antihistaminic activity []. Among the series, 4-(2-methoxyphenyl)-1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (5) exhibited the most potent activity with a percentage protection of 68.67% in a histamine-induced bronchoconstriction model in guinea pigs []. The potency of compound 5 was comparable to that of the standard drug chlorpheniramine maleate (percentage protection 71.00%) []. Remarkably, compound 5 displayed negligible sedative effects (7.4%) compared to chlorpheneramine maleate (35.4%), indicating its potential as a new class of H1-antihistaminic agents [].

Relevance: This compound series shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Both also feature a methoxyphenyl group, though at different positions. The presence of this shared motif, despite variations in other substituents, suggests these compounds might exhibit some overlapping biological activities.

4-Aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides

Compound Description: A virtual library of these compounds was constructed and analyzed using PASS and GUSAR software to predict their biological activity and acute toxicity []. These predictions suggested potential antineurotic activity and applications in treating male reproductive and erectile dysfunction []. The compounds were categorized as slightly toxic (class 4) or practically nontoxic (class 5) substances based on their predicted toxicity profiles [].

Relevance: This series shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with the main compound, 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Although they differ in substituents at the 1-, 4-, and 8-positions, this structural similarity suggests they might share some pharmacological properties, especially considering the diversity within the 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide series itself.

Properties

CAS Number

902965-09-7

Product Name

4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Molecular Formula

C30H29ClN6O3

Molecular Weight

557.05

InChI

InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.